molecular formula C15H8BrN5O6 B2877187 (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3,5-dinitrobenzohydrazide CAS No. 112184-17-5

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3,5-dinitrobenzohydrazide

Cat. No. B2877187
CAS RN: 112184-17-5
M. Wt: 434.162
InChI Key: KNYXRCCEBSPVCH-UHFFFAOYSA-N
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Description

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3,5-dinitrobenzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BON and is widely used in the field of chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

Apoptosis Induction and Anticancer Activity

Substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides have been identified as potent inducers of apoptosis, a critical mechanism for cancer therapy. A particular study reported the discovery of such compounds using cell- and caspase-based assays, demonstrating significant growth inhibition and apoptosis induction in human carcinoma cells. These findings suggest the potential of (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3,5-dinitrobenzohydrazide derivatives in developing new anticancer agents (Sirisoma et al., 2009).

Antimicrobial and Antioxidant Properties

Isatin derivatives, including structures related to this compound, have shown promising antimicrobial and antioxidant activities. Research involving the synthesis and evaluation of novel benzothiazole acylhydrazones as anticancer agents also touches on the broader potential of isatin-based compounds for inhibiting microbial growth and oxidative stress, indicating a dual function that could be beneficial in therapeutic contexts (Osmaniye et al., 2018).

Corrosion Inhibition

Another intriguing application is in the field of corrosion inhibition, where isatin-β-thiosemicarbzone derivatives have been studied for their effectiveness in protecting mild steel surfaces in acidic environments. This suggests potential industrial applications of this compound derivatives in mitigating corrosion, thereby extending the lifespan of metal structures and components (Ansari et al., 2015).

Enzyme Inhibition and Pharmacological Evaluation

The exploration of isatin derivatives for enzyme inhibition and potential pharmacological benefits has led to the identification of compounds with significant α-glucosidase inhibitory activity. This activity is crucial for managing diabetes by controlling blood sugar levels. Moreover, some derivatives have shown antimicrobial and antioxidant activities, underscoring the multifaceted applications of these compounds in medicinal chemistry (Menteşe et al., 2015).

Molecular Docking and Anticancer Activity

Finally, the design and synthesis of novel compounds, including oxadiazolyl-2-oxoindolinylidene propane hydrazides, highlight the role of molecular docking studies in predicting and evaluating their anti-inflammatory and analgesic activities. This approach enables the identification of promising molecules for further development as therapeutic agents (Kerzare et al., 2016).

properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrN5O6/c16-8-1-2-12-11(5-8)13(15(23)17-12)18-19-14(22)7-3-9(20(24)25)6-10(4-7)21(26)27/h1-6,17,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXULJIDZUEGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)O)N=NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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